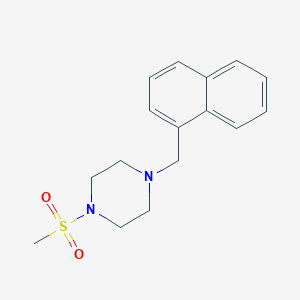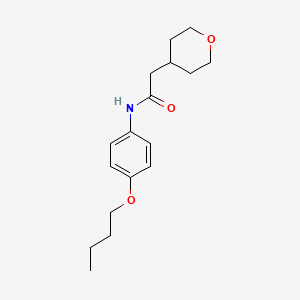
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is a chemical compound that belongs to the class of tertiary amines. It is commonly used in scientific research for its various properties and functions.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is commonly used in scientific research for its various applications. It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a precursor for the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is not well understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine has various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It also has anti-inflammatory properties and has been shown to reduce the production of cytokines. Additionally, it has been shown to have analgesic properties and has been used as a pain reliever.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine has various advantages and limitations for lab experiments. One advantage is its ability to act as a versatile reagent in organic synthesis. It is also relatively easy to synthesize and is readily available. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine. One potential direction is the investigation of its potential as a therapeutic agent for various diseases. Another direction is the development of new synthetic methods for its production. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of science.
Conclusion:
In conclusion, N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is a chemical compound with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new synthetic methods for its production.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine involves the reaction of tert-butylamine with 2,3-dimethylphenol in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with propanoyl chloride to obtain N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine.
Eigenschaften
IUPAC Name |
N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-8-6-9-14(13(12)2)17-11-7-10-16-15(3,4)5/h6,8-9,16H,7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHSFRHVQPYNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)

![methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)


![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)

![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)

![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)